2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine
説明
科学的研究の応用
Neuroprotection in Acute Ischemic Stroke
ST-1535 has been studied for its potential role in neuroprotection, particularly in the context of acute ischemic stroke (AIS). AIS is a leading cause of disability, and ST-1535 may offer therapeutic benefits by mitigating reperfusion injury and hemorrhagic transformation post-recanalization, which are predictors of poor prognosis in AIS .
A2A Adenosine Receptor Antagonism
As an A2A adenosine receptor antagonist, ST-1535 is involved in the modulation of neurotransmission and neuroinflammation. This antagonism can be beneficial in various neurological disorders where adenosine receptor signaling plays a role .
作用機序
Target of Action
The primary target of ST-1535 is the A2A adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. The A2A receptor, in particular, is implicated in various physiological and pathological processes, making it a key target for therapeutic interventions .
Mode of Action
ST-1535 acts as an antagonist of the A2A adenosine receptor . It competitively antagonizes the effects of the A2A adenosine agonist NECA on cAMP in cells cloned with the human A2A adenosine receptor . This means that ST-1535 binds to the A2A receptor, blocking it and preventing it from being activated by adenosine or other agonists .
Biochemical Pathways
By blocking the A2A adenosine receptor, ST-1535 affects the adenosine signaling pathway . This pathway plays a key role in many physiological processes, including neurotransmission, inflammation, and immune response. By inhibiting the A2A receptor, ST-1535 can modulate these processes .
Result of Action
The antagonism of the A2A adenosine receptor by ST-1535 has shown to have antiparkinsonian activity and antitremorigenic effects . In animal models, ST-1535 has been shown to antagonize catalepsy induced by intracerebroventricular administration of the A2A adenosine agonist CGS 21680 . It also induces hypermotility and antagonizes haloperidol-induced catalepsy in mice .
特性
IUPAC Name |
2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYQMAWUIRPCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432000 | |
Record name | ST-1535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine | |
CAS RN |
496955-42-1 | |
Record name | ST-1535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ST-1535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?
A1: ST-1535 acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, ST-1535 indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []
Q2: What is the evidence that ST-1535 is effective in preclinical models of Parkinson's disease?
A2: Studies in rodent models of Parkinson's disease demonstrate that ST-1535 effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, ST-1535 administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, ST-1535 showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []
Q3: How does the structure of ST-1535 relate to its activity as an adenosine A2A antagonist?
A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for ST-1535, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the ST-1535 structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。